![molecular formula C11H11ClN2OS B2654567 Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester CAS No. 85296-20-4](/img/structure/B2654567.png)

Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester

Overview

Description

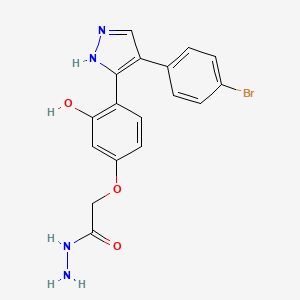

Thiocyanic acid is a chemical compound with the formula HSCN and structure H−S−C≡N . It exists as a tautomer with isothiocyanic acid (H−N=C=S). The isothiocyanic acid tautomer tends to dominate with the compound being about 95% isothiocyanic acid in the vapor phase . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .

Molecular Structure Analysis

Thiocyanic acid has a structure of H−S−C≡N . In its esters, the hydrogen atom is replaced by an organyl group (R−S−C≡N) . For the specific structure of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester”, more detailed information or specialized resources would be needed.Physical And Chemical Properties Analysis

Thiocyanic acid is a colourless liquid . It has a molar mass of 59.09 g·mol −1, a density of 2.04 g/cm 3, and a melting point of 5 °C . It is miscible in water and soluble in ethanol and diethyl ether . The specific physical and chemical properties of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester” would require more detailed information or specialized resources.Scientific Research Applications

Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids designed to mimic secondary structures of proteins such as helices and β-sheets. These compounds are synthesized through a process centered on cross-Claisen condensations, demonstrating the potential of thiocyanic acid derivatives in facilitating complex organic syntheses (L. Mathieu et al., 2015).

Aerobic Oxidation Catalysis

1,3,5-Trihydroxyisocyanuric acid (THICA), an efficient radical-producing catalyst from hydrocarbons, showcases the application of thiocyanic acid derivatives in the field of catalysis, particularly in the aerobic oxidation of organic compounds. This demonstrates the role of thiocyanic acid derivatives in enhancing chemical reactions through catalysis (N. Hirai et al., 2004).

Synthesis of Vinyl Isothiocyanates

The addition of thiocyanic acid to acetylenic compounds through a mercury-catalyzed process illustrates another application in the synthesis of vinyl isothiocyanates. This method emphasizes the versatility of thiocyanic acid derivatives in organic synthesis, particularly in the preparation of compounds with potential applications in materials science and pharmaceutical chemistry (M. Giffard et al., 1986).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds derived from thiocyanic acid derivatives, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, contribute to our understanding of the molecular architecture and interactions within these chemicals. Such studies are essential for the design of new materials and drugs, showcasing the broad applicability of thiocyanic acid derivatives in scientific research (S. Ji, 2006).

Safety and Hazards

Thiocyanic acid is labelled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, H332, and H412, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and it is harmful to aquatic life with long-lasting effects . The specific safety and hazards of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester” would require more detailed information or specialized resources.

properties

IUPAC Name |

[4-[(2-chloroacetyl)amino]-3,5-dimethylphenyl] thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-7-3-9(16-6-13)4-8(2)11(7)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBBHLKACGBRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)CCl)C)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)

![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)

![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)